C-acylation of 1,3-cyclohexanedione: This method, potentially applicable to "5-(4-Nitrophenyl)cyclohexane-1,3-dione" synthesis, involves reacting 1,3-cyclohexanedione with an acylating agent, like an acyl chloride (e.g., 4-nitrobenzoyl chloride) in the presence of a base [].
Michael addition: This approach utilizes the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound, leading to the formation of cyclohexane-1,3-dione derivatives [].
Multicomponent reactions: These reactions allow for the efficient synthesis of complex molecules from simple starting materials in a single operation. For example, reacting 4-nitrobenzaldehyde with acetophenone and urea in the presence of HCl could potentially yield a cyclohexane-1,3-dione derivative [].
Molecular Structure Analysis
Specific structural features of "5-(4-Nitrophenyl)cyclohexane-1,3-dione" would depend on the position and nature of the nitrophenyl substituent. Computational methods like DFT calculations can be employed to predict its optimized geometry, electronic structure, and potential tautomeric forms []. Techniques like X-ray crystallography can provide detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state [, ].
Chemical Reactions Analysis
Condensation reactions: These compounds readily undergo condensation with aldehydes and amines to form various heterocyclic compounds like pyrazoles, isoxazoles, and indoles [, , , ].
Alkylation reactions: The acidic protons of the cyclohexane-1,3-dione ring can be deprotonated and subsequently alkylated, offering a route to introduce various substituents on the ring [].
Oxidation reactions: Cyclohexane-1,3-diones can be oxidized to form various products. For example, aerobic oxidation using TEMPO/CuCl2 can lead to the formation of xanthenesdiones and acridinediones [].
Mechanism of Action
HPPD Inhibition: Compounds like mesotrione and NTBC, structurally related to cyclohexane-1,3-diones, act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [, , , , ]. These compounds typically bind to the HPPD active site in a time-dependent manner, forming a tight complex with the enzyme and disrupting its catalytic activity.
Antifungal Activity: Some cyclohexane-1,3-dione derivatives, such as 4-cyclopentene-1,3-dione, exhibit potent antifungal properties []. Their mechanism of action involves inhibiting chitin synthesis, a crucial process for fungal cell wall integrity.
Applications
Herbicides: Many derivatives, particularly those with triketone structures like mesotrione and tembotrione, exhibit potent herbicidal activity by inhibiting HPPD, an enzyme crucial for carotenoid biosynthesis in plants [, , , , ]. They disrupt chlorophyll production, ultimately leading to plant death.
Pharmaceuticals: These compounds show promise in medicinal chemistry for developing treatments for various diseases. For instance, NTBC is used to treat the metabolic disorder tyrosinemia type I [, ].
Antifungal agents: Certain derivatives, like 4-cyclopentene-1,3-dione, are being investigated for their antifungal potential due to their ability to inhibit chitin synthesis [].
Organic synthesis: Cyclohexane-1,3-diones are valuable synthetic intermediates for constructing complex molecules, particularly heterocyclic compounds with diverse biological activities [, ].
Compound Description: This compound features a cyclohexane-1,3-dione ring substituted at the 5-position with two methyl groups and at the 2-position with a (E)-3-(4-nitrophenyl)allylidene moiety. The crystal structure reveals the cyclohexane-1,3-dione ring adopts an envelope conformation. []
Relevance: This compound shares the core cyclohexane-1,3-dione structure with 5-(4-Nitrophenyl)cyclohexane-1,3-dione. Both compounds also have a 4-nitrophenyl substituent, although their positions and linking groups differ. []
Schiff Base Cobalt(II) Complexes of 5,5-Dimethyl-2-(4-arylhydrazono)cyclohexane-1,3-dione
Compound Description: This group encompasses cobalt(II) complexes with Schiff base ligands derived from 5,5-dimethyl-2-(4-arylhydrazono)cyclohexane-1,3-dione. Specifically, complexes with 4-bromophenyl and 4-nitrophenyl aryl groups were investigated using X-ray absorption fine structure analysis. []
Relevance: The ligands in these complexes share the cyclohexane-1,3-dione core with 5-(4-Nitrophenyl)cyclohexane-1,3-dione. The presence of arylhydrazono substituents and complexation with cobalt(II) distinguishes them. Notably, one of the studied complexes incorporates a 4-nitrophenyl group, highlighting the relevance of this substituent. []
2-(Arylformyl)cyclohexane-1,3-dione Derivatives
Compound Description: This class of compounds, designed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, features a 2-(arylformyl) substituent on the cyclohexane-1,3-dione ring. Notably, compounds 27 and 28 within this series displayed potent HPPD inhibition, exceeding the potency of the commercial herbicide mesotrione. []
Relevance: These derivatives are structurally analogous to 5-(4-Nitrophenyl)cyclohexane-1,3-dione, sharing the fundamental cyclohexane-1,3-dione core. The key distinction lies in the 2-position substituent, which is an arylformyl group in these HPPD inhibitors. []
5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione and its Zn(II) and Cu(II) Complexes
Compound Description: This compound features a 5,5-dimethylcyclohexane-1,3-dione ring with a 2-(2-(3-nitrophenyl)hydrazono) substituent. The study focused on its zinc(II) and copper(II) complexes and their structural, spectral, and antibacterial properties. [, ]
Relevance: This compound is structurally analogous to 5-(4-Nitrophenyl)cyclohexane-1,3-dione, sharing the cyclohexane-1,3-dione core. Both compounds also incorporate a nitrophenyl substituent, although their positions and linking groups differ. [, ]
5,5-Dimetil-2-[(3-nitrophenyl)diazenyl]cyclohexane-1,3-dione and its Metal Complexes
Compound Description: This compound is characterized by a 5,5-dimethylcyclohexane-1,3-dione ring substituted at the 2-position with a (3-nitrophenyl)diazenyl group. The research investigated the synthesis, characterization, and antimicrobial activity of its metal complexes. []
Relevance: This compound shares a similar structure with 5-(4-Nitrophenyl)cyclohexane-1,3-dione, featuring a cyclohexane-1,3-dione core and a nitrophenyl substituent. The variations lie in the position of the nitro group on the phenyl ring and the presence of two methyl groups at the 5-position in this compound. []
2-(Dimethylamino)cyclohexane-1,3-dione
Compound Description: This compound features a cyclohexane-1,3-dione ring with a 2-(dimethylamino) substituent. It serves as a precursor in the synthesis of other biologically active molecules. []
Relevance: This compound shares the fundamental cyclohexane-1,3-dione structure with 5-(4-Nitrophenyl)cyclohexane-1,3-dione. The key difference is the substituent at the 2-position, highlighting the structural diversity possible around this core. []
Zn(II) and Cu(II) Complexes with 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L1) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L2)
Compound Description: This research focuses on synthesizing and characterizing new Zn(II) and Cu(II) complexes with two ligands: L1 (2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione) and L2 (2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione). The study investigated their structural, spectral, and antibacterial properties. []
Relevance: Both ligands, L1 and L2, are structurally related to 5-(4-Nitrophenyl)cyclohexane-1,3-dione as they share the cyclohexane-1,3-dione core. L2, similar to the target compound, incorporates a nitrophenyl group, albeit at a different position. This highlights the significance of this moiety in designing biologically active compounds. []
Compound Description: This compound features a 1,3-dioxane-4,6-dione ring with a 2,2-dimethyl and a 5-{[(4-nitrophenyl)amino]methylidene} substituent. The crystal structure reveals a half-boat conformation for the dioxane ring. []
Relevance: Although structurally different from the cyclohexane-1,3-dione core of 5-(4-Nitrophenyl)cyclohexane-1,3-dione, this compound shares the common feature of a 4-nitrophenyl substituent. The presence of this group in various heterocyclic systems underscores its potential importance in medicinal chemistry. []
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC)
Compound Description: Both NTBC and CMBC are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. NTBC is used clinically to treat the metabolic disorder tyrosinemia I. [, , ]
Relevance: These compounds share the cyclohexane-1,3-dione core with 5-(4-Nitrophenyl)cyclohexane-1,3-dione. The key difference lies in the 2-position substituent, which is a benzoyl group bearing various substituents like nitro, trifluoromethyl, chloro, and methanesulfonyl. This highlights the potential of modifying the 2-position for developing potent enzyme inhibitors. [, , ]
Compound Description: This compound, also known as enaminone, is a tautomeric form of 2-[(phenylimino)-methyl]cyclohexane-1,3-dione (ketamine). DFT calculations indicate that the enaminone form is more stable. []
Relevance: This compound shares the cyclohexane-1,3-dione core structure with 5-(4-Nitrophenyl)cyclohexane-1,3-dione. The distinction lies in the 2-position substituent and highlights the potential for tautomerism in compounds containing this core structure. []
Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione
Compound Description: These compounds are epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione, synthesized and evaluated for their potential herbicidal activity. Compounds 5a and 5b showed promising results by inhibiting the root growth of the weed Bidens pilosa. []
Relevance: Although structurally distinct from the cyclohexane-1,3-dione core in 5-(4-Nitrophenyl)cyclohexane-1,3-dione, these compounds showcase the broader relevance of cyclic imides, particularly those containing a 1,3-dione moiety, in developing bioactive compounds. []
Dimedone (5,5-dimethylcyclohexane-1,3-dione) and its Derivatives
Compound Description: Dimedone is a derivative of cyclohexane-1,3-dione with methyl groups at the 5-position. It exhibits unusual reactivity in Michael additions to nitro-olefins, yielding 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. One such derivative, 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, has been studied extensively. [, ]
Relevance: Dimedone derivatives share the core cyclohexane-1,3-dione structure with 5-(4-Nitrophenyl)cyclohexane-1,3-dione, highlighting the versatility of this scaffold for building diverse chemical entities. The unique reactivity of dimedone with nitro-olefins further emphasizes this point. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.